2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide 2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1096229-45-6
VCID: VC5245881
InChI: InChI=1S/C18H26N2OS/c1-13(2)18(6,12-19)20-16(21)11-22-15-9-7-14(8-10-15)17(3,4)5/h7-10,13H,11H2,1-6H3,(H,20,21)
SMILES: CC(C)C(C)(C#N)NC(=O)CSC1=CC=C(C=C1)C(C)(C)C
Molecular Formula: C18H26N2OS
Molecular Weight: 318.48

2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide

CAS No.: 1096229-45-6

Cat. No.: VC5245881

Molecular Formula: C18H26N2OS

Molecular Weight: 318.48

* For research use only. Not for human or veterinary use.

2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide - 1096229-45-6

Specification

CAS No. 1096229-45-6
Molecular Formula C18H26N2OS
Molecular Weight 318.48
IUPAC Name 2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide
Standard InChI InChI=1S/C18H26N2OS/c1-13(2)18(6,12-19)20-16(21)11-22-15-9-7-14(8-10-15)17(3,4)5/h7-10,13H,11H2,1-6H3,(H,20,21)
Standard InChI Key WOSUNJWUSOOUTO-UHFFFAOYSA-N
SMILES CC(C)C(C)(C#N)NC(=O)CSC1=CC=C(C=C1)C(C)(C)C

Introduction

2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide is a chemical compound belonging to the class of sulfanyl acetamides. This compound features a tert-butyl group, known for its steric hindrance, which can affect its reactivity and interactions. Additionally, it includes a cyano group, enhancing its utility in various applications, particularly in medicinal chemistry and agrochemicals.

Chemical Data

PropertyDescription
CAS Number656830-26-1
Molecular FormulaNot explicitly stated in available sources
Molecular WeightNot explicitly stated in available sources
Synthesis RouteInvolves reaction of 4-tert-butylphenol with thiophosgene, followed by reaction with N-(2-cyano-3-methylbutan-2-yl)acetamide

Synthesis and Reactivity

The synthesis of 2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves a multi-step process. A common method includes the initial formation of a sulfanyl derivative from 4-tert-butylphenol and thiophosgene. This intermediate is then reacted with N-(2-cyano-3-methylbutan-2-yl)acetamide in the presence of a base to yield the final product.

Key Steps in Synthesis

  • Formation of Sulfanyl Derivative: Reaction of 4-tert-butylphenol with thiophosgene.

  • Coupling Reaction: Reaction of the sulfanyl derivative with N-(2-cyano-3-methylbutan-2-yl)acetamide.

Potential Applications

2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide has potential applications in medicinal chemistry and agrochemicals due to its structural features. The presence of a cyano group and a sulfanyl linkage suggests utility in biological systems, potentially as an inhibitor or modulator of specific enzymes.

Potential Biological Activities

  • Enzyme Inhibition: The sulfanyl group may participate in interactions with enzymes, potentially inhibiting their activity.

  • Biological Modulation: The cyano group could enhance the compound's ability to modulate biological pathways.

Future Research Directions

  • Biological Activity Studies: In-depth investigations into the compound's biological effects, including enzyme inhibition and modulation of biological pathways.

  • Structure-Activity Relationship (SAR) Studies: Analysis of how structural modifications affect the compound's activity and potential applications.

Given the current state of knowledge, this compound presents opportunities for further investigation and development in various scientific fields.

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